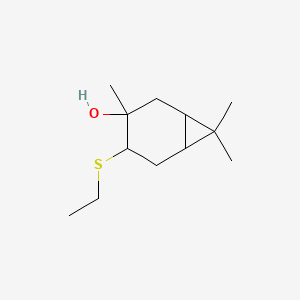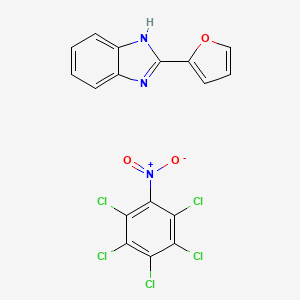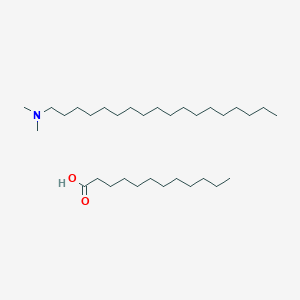
4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylthio)-3,7,7-trimethylbicyclo(410)heptan-3-ol is a bicyclic compound with a unique structure that includes an ethylthio group and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol typically involves the reaction of a suitable precursor with ethylthiol under specific conditions. One common method involves the use of a bicyclic ketone, which is reacted with ethylthiol in the presence of a catalyst to form the desired product. The reaction conditions often include a controlled temperature and pressure to ensure the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different alcohols or thiols.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol exerts its effects involves its interaction with specific molecular targets. The ethylthio group can form interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol: Similar structure but lacks the ethylthio group.
7-Oxabicyclo(4.1.0)heptan-3-ol: Contains an oxygen atom in the bicyclic ring.
Trimethoxy[2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl]silane: Contains a silane group and an oxabicyclic structure.
Uniqueness
4-(Ethylthio)-3,7,7-trimethylbicyclo(4.1.0)heptan-3-ol is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such functionality is required .
Eigenschaften
CAS-Nummer |
85567-25-5 |
|---|---|
Molekularformel |
C12H22OS |
Molekulargewicht |
214.37 g/mol |
IUPAC-Name |
4-ethylsulfanyl-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C12H22OS/c1-5-14-10-6-8-9(11(8,2)3)7-12(10,4)13/h8-10,13H,5-7H2,1-4H3 |
InChI-Schlüssel |
PLYPEPUHGIDMKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1CC2C(C2(C)C)CC1(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-4-nitrobenzene](/img/structure/B12668916.png)







![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)





